Methyl2-isopropylthiazole-5-carboxylate
Description
Methyl 2-isopropylthiazole-5-carboxylate is a thiazole derivative characterized by a methyl ester group at position 5 and an isopropyl substituent at position 2 of the thiazole ring. Thiazole carboxylates are frequently used as intermediates in drug synthesis due to their versatile reactivity and ability to modulate biological activity .
Properties
IUPAC Name |
methyl 2-propan-2-yl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-5(2)7-9-4-6(12-7)8(10)11-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZVSJBGXRRPIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(S1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps from Patent CN104557763A:
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 2,2-dimethyl-4-methylene-1,3-dioxane + bromo-succinimide in acetone at 20–30 °C | Halogenation via addition reaction | Not specified |
| 2 | Intermediate + thio-iso-butanamide + dehydration agent, heated under reflux for 3 hours | Condensation to form 2-sec.-propyl-4-hydroxymethylthiazole | 56 |
| 3 | Work-up: filtration, extraction, drying, chromatography | Purification of the product |
This method highlights the importance of controlled temperature and stoichiometry for high yield and purity. The hydroxymethyl intermediate can be further converted to the methyl ester via standard esterification techniques.
Reduction and Esterification Pathways
Methyl 2-methylthiazole-5-carboxylate derivatives can be prepared by reduction of corresponding esters or acids followed by esterification.
Example from Ambeed Synthesis Data:
| Step | Reagents & Conditions | Description | Yield |
|---|---|---|---|
| 1 | Methyl 2-methyl-5-thiazolecarboxylate + lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF), reflux 1 hour | Reduction to 2-methyl-5-hydroxymethyl-thiazole | Not specified |
| 2 | Quenching with ethyl acetate and methanol, filtration | Work-up | |
| 3 | Chromatography purification | Isolation of pure product | 7.6 g product from 10.5 g starting material |
This approach can be adapted for the isopropyl-substituted analogs, where the alcohol intermediate is esterified with methanol under acidic conditions to yield methyl 2-isopropylthiazole-5-carboxylate.
Comparative Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization of alkyl 4-(halo)-2-chloroacetoacetate with thioacetamide | Alkyl 4-(halo)-2-chloroacetoacetate, thioacetamide, triethylamine | Acetonitrile, room temp to reflux | High specificity, scalable | Requires halo-substituted precursors |
| Halogenation and condensation (patent method) | 2,2-dimethyl-4-methylene-1,3-dioxane, bromo-succinimide, thio-iso-butanamide | 20–30 °C halogenation, reflux condensation | Good yield (56%), stepwise control | Multi-step, requires careful temp control |
| Reduction and esterification | LiAlH4 reduction, acid-catalyzed esterification | Reflux in THF, acidic esterification | Straightforward, uses common reagents | Sensitive to moisture, handling pyrophoric reagents |
Research Findings and Optimization Notes
- The use of triethylamine as a base in the cyclization step improves yield and reaction rate due to its steric and electronic properties.
- Controlling the molar ratios of thioacetamide and amine in excess ensures complete conversion of the chloroacetoacetate intermediate.
- Temperature control during halogenation and condensation steps is critical to avoid side reactions and decomposition.
- Purification via column chromatography or crystallization is essential to obtain high-purity methyl 2-isopropylthiazole-5-carboxylate suitable for further applications.
- Industrial scale-up would require optimization of solvent use, reaction time, and work-up procedures to enhance cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Methyl2-isopropylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : Methyl 2-isopropylthiazole-5-carboxylate serves as an intermediate in synthesizing more complex thiazole derivatives, which are valuable in pharmaceuticals and agrochemicals.
- Reactivity Studies : The compound's unique structure allows for various chemical reactions, making it a focus for studies on thiazole chemistry.
Biology
- Antimicrobial Properties : Research indicates that the compound exhibits significant antimicrobial and antifungal activities. It has been tested against various pathogens, showing potential as an antimicrobial agent.
- Cytotoxicity : Investigations into its cytotoxic effects reveal that methyl 2-isopropylthiazole-5-carboxylate can significantly reduce cell viability in cancer cell lines, indicating potential applications in cancer therapy.
Medicine
- Drug Development : The compound is being explored as a pharmacophore in drug design, particularly for its potential in treating infections caused by drug-resistant bacteria such as Mycobacterium tuberculosis.
- Therapeutic Applications : Ongoing research aims to identify its role as a lead compound in developing new therapeutic agents.
The following table summarizes the biological activities and relevant metrics of methyl 2-isopropylthiazole-5-carboxylate compared to related compounds:
| Compound | Target Pathogen/Cell Line | MIC/IC50 Values | Activity Type |
|---|---|---|---|
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | MIC = 0.06 mg/ml (240 nM) | Antimicrobial |
| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | mtFabH enzyme | IC50 = 0.95 mg/ml (2.43 µM) | Enzyme Inhibition |
| Methyl 2-isopropylthiazole-5-carboxylate | Various cancer cell lines | IC50 < 6.79% | Cytotoxic |
Anti-Tubercular Research
A study focused on modifying naturally occurring antibiotics to enhance efficacy against drug-resistant M. tuberculosis identified methyl 2-amino-5-benzylthiazole-4-carboxylate as a leading candidate due to its low minimum inhibitory concentration (MIC) compared to traditional treatments.
Cytotoxicity in Cancer Research
Research assessed the cytotoxic effects of thiazole derivatives on various cancer cell lines, revealing that these compounds could significantly reduce cell viability. For instance, methyl 2-isopropylthiazole-5-carboxylate demonstrated IC50 values below 6.79% across multiple cancer types, suggesting its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of Methyl2-isopropylthiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of thiazole carboxylates are highly dependent on substituents at positions 2 and 4. Below is a comparative analysis of key analogs:
*Calculated based on molecular formula (C₉H₁₃NO₂S).
Key Observations :
- Ester vs. Acid : The methyl ester in the target compound enhances lipophilicity (logP ~2.1) compared to the carboxylic acid analog (logP ~1.3), improving membrane permeability .
- Electronic Effects : Electron-withdrawing groups (e.g., acetyl) at position 2 may decrease ring electron density, altering reactivity in coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
